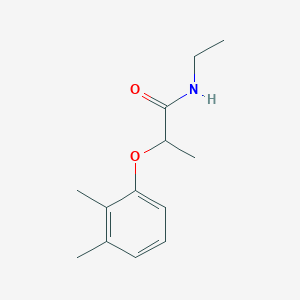![molecular formula C11H10ClN3O3 B5970145 [5-(4-Chloro-phenoxymethyl)-2H-[1,2,4]triazol-3-yl]-acetic acid](/img/structure/B5970145.png)
[5-(4-Chloro-phenoxymethyl)-2H-[1,2,4]triazol-3-yl]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-Chloro-phenoxymethyl)-2H-[1,2,4]triazol-3-yl]-acetic acid: is a synthetic organic compound that belongs to the class of triazole derivatives
Wirkmechanismus
Target of Action
It is known that similar compounds, such as phenoxyacetic acid-derived herbicides, target plant growth processes .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including hydrogen bond interaction, electrostatic interaction, and π–π stacking interaction .
Biochemical Pathways
It is known that similar compounds, such as phenoxyacetic acid-derived herbicides, affect plant growth processes .
Pharmacokinetics
It is known that similar compounds, such as phenoxyacetic acid-derived herbicides, have certain pharmacokinetic properties that affect their bioavailability .
Result of Action
It is known that similar compounds, such as phenoxyacetic acid-derived herbicides, have certain effects on plant growth processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, high temperatures and rainy weather can affect the application and effectiveness of similar compounds, such as phenoxyacetic acid-derived herbicides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chloro-phenoxymethyl)-2H-[1,2,4]triazol-3-yl]-acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Chlorination: The chloro substituent is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[5-(4-Chloro-phenoxymethyl)-2H-[1,2,4]triazol-3-yl]-acetic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(4-Bromo-phenoxymethyl)-2H-[1,2,4]triazol-3-yl]-acetic acid: Similar structure with a bromo substituent instead of chloro.
[5-(4-Methyl-phenoxymethyl)-2H-[1,2,4]triazol-3-yl]-acetic acid: Similar structure with a methyl substituent instead of chloro.
Uniqueness
- The chloro substituent in [5-(4-Chloro-phenoxymethyl)-2H-[1,2,4]triazol-3-yl]-acetic acid provides unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets.
Eigenschaften
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c12-7-1-3-8(4-2-7)18-6-10-13-9(14-15-10)5-11(16)17/h1-4H,5-6H2,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSCEBJJEBZIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NN2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-Hydroxy-5-methyl-1-(4-methylphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B5970063.png)
![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5970099.png)


![2-METHYL-4-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE](/img/structure/B5970117.png)
![1-(cyclohexylmethyl)-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5970119.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-fluorobenzamide](/img/structure/B5970124.png)
![N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B5970138.png)
![4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL](/img/structure/B5970147.png)
![1-(2-Methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5970155.png)
![3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-PROPIONYL-2-CYCLOHEXEN-1-ONE](/img/structure/B5970166.png)

